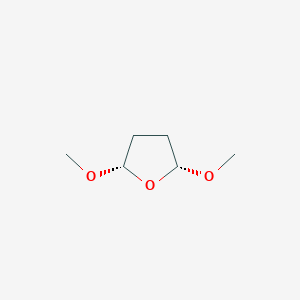

(2R,5S)-2,5-dimethoxyoxolane

Description

Structure

3D Structure

Properties

CAS No. |

13269-48-2 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2S,5R)-2,5-dimethoxyoxolane |

InChI |

InChI=1S/C6H12O3/c1-7-5-3-4-6(8-2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ |

InChI Key |

GFISDBXSWQMOND-OLQVQODUSA-N |

SMILES |

COC1CCC(O1)OC |

Isomeric SMILES |

CO[C@@H]1CC[C@@H](O1)OC |

Canonical SMILES |

COC1CCC(O1)OC |

Origin of Product |

United States |

Stereochemical Aspects and Conformational Analysis of 2r,5s 2,5 Dimethoxyoxolane

Diastereomeric and Enantiomeric Relationships of Substituted Oxolanes

The substitution pattern of 2,5-dimethoxyoxolane gives rise to multiple stereoisomers. The core structure contains two stereocenters at the C2 and C5 positions. This leads to a total of 2² = 4 possible stereoisomers. These isomers can be classified based on their stereochemical relationship as either enantiomers or diastereomers.

The (2R,5S) and (2S,5R) isomers have the two methoxy (B1213986) groups on opposite faces of the oxolane ring relative to each other, resulting in a cis configuration. However, due to a plane of symmetry passing through the ring oxygen atom, these two designations describe the same achiral molecule. This compound is therefore a meso compound.

The (2R,5R) and (2S,5S) isomers have their methoxy groups on the same face of the ring, leading to a trans configuration. These two molecules are non-superimposable mirror images of each other and thus constitute a pair of enantiomers. The diastereomeric relationship exists between the meso form and either of the enantiomers of the trans form.

Table 1: Stereoisomers of 2,5-Dimethoxyoxolane

| Configuration | Relationship |

|---|---|

| (2R,5S) | Meso compound (cis) |

| (2S,5R) | Identical to (2R,5S) |

| (2R,5R) | Enantiomer to (2S,5S) (trans) |

| (2S,5S) | Enantiomer to (2R,5R) (trans) |

Methodologies for Configurational Assignment and Stereochemical Determination

The absolute and relative configurations of substituted oxolanes are determined using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry. Proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. By analyzing these coupling constants, the conformation of the oxolane ring and the pseudo-axial or pseudo-equatorial orientation of the substituents can be deduced. For instance, a larger coupling constant is typically observed for protons with a dihedral angle close to 180° (anti-periplanar), which can help differentiate between cis and trans isomers. Quantitative NMR (qNMR) can be used for determining the relative concentrations and ratios of isomers in a mixture. ox.ac.uk

X-ray Crystallography provides the most definitive method for determining the stereochemistry and solid-state conformation of crystalline compounds. eurjchem.comresearchgate.net By diffracting X-rays through a single crystal of a compound, a precise three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of atoms. This allows for the unambiguous assignment of both relative and absolute stereochemistry, as demonstrated in studies of various complex substituted oxolanes. eurjchem.comresearchgate.netrsc.org

Conformational Preferences of the Five-Membered Ring System

Unlike their six-membered counterparts (e.g., cyclohexane), which have relatively high-energy barriers between conformers, five-membered rings like oxolane are highly flexible and exist in a dynamic equilibrium of non-planar conformations. worldscientific.comsmu.edu

Analysis of Pseudorotation and Ring Pucker Conformations

The conformational flexibility of the oxolane ring is best described by the concept of pseudorotation. smu.edu The ring continuously puckers and twists, interconverting between a series of envelope (E) and twist (T) conformations without significant energy barriers in the unsubstituted ring. worldscientific.comsmu.edu This dynamic process can be visualized as a wave of puckering that rotates around the ring.

The specific conformation at any point is defined by two puckering coordinates: the puckering amplitude (q), which describes the extent of non-planarity, and the phase angle of pseudorotation (Φ), which describes the position of the pucker around the ring. smu.edu The pseudorotation pathway connects 10 envelope and 10 twist forms in a full 360° cycle.

Table 2: Idealized Pseudorotation Phase Angles (Φ) for Oxolane Conformations

| Conformation Type | Puckering Position | Phase Angle (Φ) |

|---|---|---|

| Envelope (E) | Atom O puckered | 0° |

| Twist (T) | Atoms C2, O puckered | 18° |

| Envelope (E) | Atom C2 puckered | 36° |

| Twist (T) | Atoms C2, C3 puckered | 54° |

Note: The cycle continues around the ring at 36° intervals for envelope forms and is interspersed with twist forms.

Influence of Substituent Effects on Ring Conformation

The introduction of substituents, such as the methoxy groups in (2R,5S)-2,5-dimethoxyoxolane, introduces energetic barriers to pseudorotation, causing the molecule to favor specific conformations. smu.edursc.org These preferences are dictated by a balance of steric and stereoelectronic effects.

Steric hindrance between the substituents and other ring atoms can destabilize certain conformations. For example, a conformation that places bulky substituents in close proximity would be energetically unfavorable. In the case of the cis-(2R,5S) isomer, conformations that place the two methoxy groups in pseudo-axial positions on the same side of the ring would lead to significant steric strain.

Conversely, stereoelectronic effects, such as the anomeric effect, can stabilize conformations that might otherwise be sterically disfavored. The final preferred conformation is a result of the complex interplay of these competing factors.

The Anomeric Effect in 2,5-Dimethoxyoxolanes

The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to favor an axial or pseudo-axial orientation, despite potential steric repulsion. wikipedia.orgscripps.edu

Theoretical Frameworks of Stereoelectronic Interactions and Hyperconjugation

For this orbital overlap to be effective, the donor lone pair orbital and the acceptor σ* orbital must be anti-periplanar (oriented at approximately 180° to each other). This geometry is achieved when the methoxy substituent adopts a pseudo-axial position. When the substituent is in a pseudo-equatorial position, the anti-periplanar alignment is not possible, and the stabilizing interaction is significantly weaker.

An alternative explanation involves the minimization of dipole-dipole repulsion. nih.govdypvp.edu.in In the pseudo-equatorial conformation, the dipoles associated with the ring oxygen's lone pairs and the exocyclic C-O bond are partially aligned, leading to repulsion. In the pseudo-axial conformation, these dipoles are more opposed, resulting in a lower energy state. dypvp.edu.in

In this compound, there are two anomeric centers (C2 and C5). Both methoxy groups are subject to the anomeric effect, which would favor conformations where both groups occupy pseudo-axial positions. However, for the cis isomer, this would lead to a highly unfavorable 1,3-diaxial-like interaction. Therefore, the molecule must adopt a conformation that represents the lowest energy compromise between maximizing the stabilizing anomeric interactions and minimizing destabilizing steric repulsions.

Advanced Synthetic Strategies for 2r,5s 2,5 Dimethoxyoxolane and Its Chiral Derivatives

Enantioselective Synthesis Approaches to Chiral Oxolanes

Achieving the specific (2R,5S) stereoconfiguration requires precise control over the formation of the chiral centers. Enantioselective synthesis aims to produce one enantiomer in preference to the other. Three primary strategies have emerged as powerful tools for this purpose: chiral pool synthesis, asymmetric catalysis, and enantioconvergent methodologies.

Chiral Pool Synthesis Utilizing Readily Available Precursors

Chiral pool synthesis is a highly effective method that utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. elsevierpure.comdicp.ac.cn Carbohydrates are ideal precursors for this approach as they are abundant and possess multiple defined stereocenters. elsevierpure.comdicp.ac.cn The synthesis of 2,5-disubstituted oxolane rings, such as those in annonaceous acetogenins, often begins with readily available sugars like D-glucose. nih.gov

A plausible synthetic pathway to (2R,5S)-2,5-dimethoxyoxolane can be envisioned starting from a carbohydrate precursor. For instance, the synthesis of all four diastereomeric, partially hydroxylated bis-tetrahydrofurans has been successfully demonstrated starting from D-glucose. nih.gov This involves transforming the sugar into a key aldehyde building block, followed by chain elongation and a series of cyclization steps. nih.gov Epoxidation and subsequent cyclization can lead to a mixture of cis and trans diastereomers, which can then be separated. nih.gov The synthesis of enantiopure diacetals with 2R,5R, 2S,5S, 2S,5R, and the desired 2R,5S configuration has been achieved through chiral pool synthesis, underscoring the power of this method. researchgate.net

The general strategy involves:

Selection of Precursor : Choosing a suitable carbohydrate (e.g., D-glucose, D-mannose) that contains the necessary stereocenters that can be translated into the C2 and C5 positions of the oxolane ring.

Functional Group Manipulation : Protecting existing hydroxyl groups and selectively modifying others to introduce the desired functionalities and prepare for cyclization. This can involve converting the carbohydrate into a furanose form which is a natural precursor to the oxolane ring.

Cyclization and Methoxylation : An intramolecular cyclization, often an acid-catalyzed dehydration of a diol, forms the oxolane ring. Subsequent methoxylation of the anomeric positions would yield the target 2,5-dimethoxyoxolane. The stereochemistry of the final product is dictated by the inherent chirality of the starting carbohydrate.

Asymmetric Catalysis in the Formation of Oxolane Rings

Asymmetric catalysis offers a more flexible approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a prochiral or meso starting material. A key strategy is the desymmetrization of meso compounds. For instance, a meso-2,5-disubstituted oxolane precursor, which has a plane of symmetry, can be selectively transformed into a single enantiomer using a chiral catalyst.

The enantioselective opening of meso-cyclic anhydrides using chiral catalysts to generate optically active bifunctional hemiesters is a well-established method. google.com This principle can be extended to meso-oxetanes or other cyclic precursors that, upon ring-opening or rearrangement, can form the chiral oxolane ring. The design of these processes often involves two main components: the generation of a prochiral intermediate and its subsequent involvement in an asymmetric catalytic cycle. nih.gov For example, cinchona alkaloid derivatives have been used as phase-transfer catalysts for the aerobic epoxidation of enones, which can be precursors to chiral oxolanes. nih.gov

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid PTC / Me-hydrazine | β-Trifluoromethyl β,β-disubstituted enones | Chiral Epoxides | up to 94% ee | nih.gov |

| (DHQD)₂PHAL | meso-Cyclic Anhydrides | Chiral Hemiesters | High ee | google.com |

| Copper / Chiral N,N,P-Ligand | Racemic Secondary Alkyl Halides | α-Chiral Primary Amines | up to >99% ee | sustech.edu.cn |

Enantioconvergent Methodologies for Accessing Desired Stereoisomers

Enantioconvergent catalysis is a powerful strategy that converts a racemic starting material into a single, highly enantioenriched product, potentially achieving a theoretical yield of 100%. epfl.ch This approach is particularly valuable as it avoids the 50% yield limit inherent in kinetic resolutions. The process typically involves a catalyst that can selectively react with one enantiomer of the starting material while the other enantiomer is rapidly racemized, allowing it to be converted to the same chiral product.

While direct examples for the synthesis of this compound using this method are not prevalent, the principles can be applied. For example, a racemic mixture of a suitable precursor, such as a γ-hydroxy ketone or hemiacetal, could be subjected to a dynamic kinetic resolution. In such a scenario, a chiral catalyst would facilitate the cyclization of one enantiomer much faster than the other, while the starting material continuously equilibrates. Copper-catalyzed radical C-N coupling reactions have successfully used this approach to convert racemic secondary alkyl halides into enantioenriched α-chiral primary amines. dicp.ac.cnsustech.edu.cn This highlights the potential for developing similar transition-metal-catalyzed systems for enantioconvergent oxolane synthesis. nih.gov

Diastereoselective Control in the Construction of Substituted Oxolane Rings

For molecules with multiple stereocenters like this compound, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). The trans relationship between the two methoxy (B1213986) groups in the target molecule requires specific synthetic control. Diastereoselectivity can be achieved through substrate control, where the existing stereochemistry of the starting material directs the formation of new stereocenters, or through reagent control, where the chiral catalyst or reagent dictates the stereochemical outcome.

The synthesis of 2,5-disubstituted tetrahydrofurans often yields a mixture of cis and trans isomers. organic-chemistry.org Achieving high diastereoselectivity for the trans isomer is a common synthetic challenge.

Substrate-Controlled Synthesis : As seen in chiral pool synthesis, the stereocenters of a carbohydrate precursor can direct the formation of the oxolane ring. For example, the synthesis of aryl C-glycosides from glycosyl esters can proceed with high diastereoselectivity, where the stereochemistry of the C2 substituent on the sugar ring often dictates the anomeric configuration. nih.gov

Reagent-Controlled Synthesis : The use of specific catalysts can favor the formation of one diastereomer over another. For instance, N-triflylphosphoramide has been shown to be an efficient catalyst for the highly diastereoselective synthesis of cis-2,5-disubstituted 1,3-dioxolane-4-ones from α-hydroxy acids and aldehydes. researchgate.net While this produces a cis product, it demonstrates the principle of using catalysts to control diastereoselectivity. Similarly, transition-metal-free intramolecular hydroalkoxylation of unactivated alkynes using Et₃SiH and I₂ can produce 2,5-disubstituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org

A study on the synthesis of partially hydroxylated bis-tetrahydrofurans from D-glucose involved a Grignard reaction that produced two diastereomers, which were then separated and individually cyclized to yield distinct cis and trans tetrahydrofuran (B95107) rings. nih.gov This highlights a common strategy where diastereomers are separated at an intermediate stage before the final ring formation.

Stereocontrolled Functionalization and Derivatization Techniques

Once the chiral oxolane core is synthesized, further modifications may be necessary to install the final functional groups or to create derivatives. These modifications must be performed with high chemo- and regioselectivity to avoid unwanted side reactions on the often-sensitive heterocyclic core.

Regioselective and Chemoselective Modifications of the Oxolane Core

Regioselectivity involves controlling where on a molecule a chemical reaction occurs. For a precursor to this compound, such as a diol, regioselective protection or activation of one hydroxyl group over the other would be a critical step.

Directed lithiation is a powerful tool for regioselective functionalization. The nature of substituents on a heterocyclic ring can direct metallation (and subsequent reaction with an electrophile) to a specific position. For example, in the study of 2-arylazetidines, the N-substituent was found to direct lithiation to either the ortho position of the aryl ring or the α-benzylic position. rsc.org Similar directing group strategies could be employed on precursors to the target oxolane.

Furthermore, catalytic systems can achieve high regioselectivity. Cp*Co(III) catalysts have been used for the regioselective synthesis of 5-aminooxazoles from N-(pivaloyloxy)amides and ynamides, demonstrating excellent control in a formal [3+2] cycloaddition. nih.gov Microwave-assisted methods have also been shown to achieve rapid and regioselective deuteration of methyl groups on bipyridine rings, a technique that could be adapted for selective modifications of oxolane derivatives. diva-portal.org

Mechanistic Studies of Reactivity and Transformations Involving 2r,5s 2,5 Dimethoxyoxolane

Ring-Opening Reactions of Dimethoxyoxolanes

The oxolane ring of (2R,5S)-2,5-dimethoxyoxolane can be cleaved under various conditions, leading to linear products or polymeric structures. The facility of this ring-opening is largely dictated by the stability of the intermediates formed.

Elucidation of Acid-Catalyzed Ring-Opening Mechanisms

The acid-catalyzed ring-opening of 2,5-dimethoxytetrahydrofuran (B146720), a close structural analog of this compound, provides a clear model for the mechanistic pathway. rsc.orgnih.govbeilstein-journals.org The reaction is initiated by the protonation of one of the methoxy (B1213986) groups or the ring oxygen by a Brønsted or Lewis acid. rsc.orgnih.gov Protonation of a methoxy group makes it a better leaving group. Subsequent departure of methanol (B129727) generates a highly reactive oxocarbenium ion intermediate. rsc.orgbeilstein-journals.org This cation is stabilized by the lone pair of the endocyclic oxygen atom.

The proposed mechanism for the acid-catalyzed hydrolysis is as follows:

Protonation of an exocyclic methoxy group.

Elimination of methanol to form a cyclic oxocarbenium ion.

Nucleophilic attack by water on the carbocation, opening the ring to form a hemiacetal aldehyde.

Protonation of the second methoxy group and subsequent elimination of another molecule of methanol.

Tautomerization to yield the final 1,4-dicarbonyl compound.

Investigation of Stereochemical Outcomes of Ring Cleavage

The stereochemistry of the starting material, this compound, plays a crucial role in determining the stereochemical outcome of the ring cleavage. The cleavage process at the anomeric centers can proceed through mechanisms that are on the borderline between SN1 and SN2 pathways. rsc.org

In reactions that proceed via a more SN1-like mechanism, the formation of a planar or near-planar oxocarbenium ion intermediate allows for nucleophilic attack from either face. However, stereoelectronic effects often favor a specific direction of attack. The anomeric effect, for instance, favors axial attack on the oxocarbenium ion to form the thermodynamically more stable product. nih.gov

For reactions exhibiting more SN2 character, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of configuration at that center. researchgate.netresearchgate.net In the context of glycosylation-like reactions with furanoside donors, which are analogous to this compound, high stereoselectivity is often observed. For example, gold-catalyzed furanosylation has been shown to proceed with a high degree of inversion at the anomeric center, supporting an SN2-type mechanism. escholarship.orgacs.org The stereochemical outcome is therefore highly dependent on the reaction conditions, the nature of the nucleophile, and the catalyst employed.

Principles of Ring-Opening Polymerization for Oxolane Derivatives

This compound can theoretically undergo ring-opening polymerization (ROP) to form a polyether. The driving force for the ROP of many cyclic monomers is the relief of ring strain. While the five-membered oxolane ring is less strained than three- or four-membered rings, polymerization can still be induced, particularly through cationic ring-opening polymerization (CROP). researchgate.net

CROP is typically initiated by strong Brønsted or Lewis acids. The mechanism involves the formation of a propagating species that is a tertiary oxonium ion, resulting from the attack of the monomer on the initially formed oxocarbenium ion. The polymerization of 2,5-dihydro-2,5-dimethoxyfuran has been achieved through electrochemical initiation, which proceeds via a ring-opening mechanism. researchgate.net

The general principles of CROP of cyclic acetals involve the following steps:

Initiation: A Lewis or Brønsted acid activates the monomer, leading to the formation of an oxocarbenium ion.

Propagation: The oxocarbenium ion is attacked by the oxygen atom of another monomer molecule, regenerating the active center at the end of the growing polymer chain.

Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer reactions.

The table below summarizes different catalysts used for the ROP of related cyclic compounds.

| Catalyst System | Monomer(s) | Polymerization Type | Reference(s) |

|---|---|---|---|

| Lewis Pair Catalysts | Cyclic Acetal (B89532) Ester | Anionic ROP | gfzxb.org |

| Indium(III) Bromide | 1,3-Dioxolane | Cationic ROP | escholarship.org |

| H₃PW₁₂O₄₀·13H₂O | Tetrahydrofuran (B95107) | Cationic ROP | researchgate.net |

| Electrochemical | 2,5-Dihydro-2,5-dimethoxyfuran | Cationic ROP | researchgate.net |

Reactivity at the Anomeric Centers of this compound

The two anomeric carbons (C2 and C5) are the most reactive sites in this compound towards nucleophilic substitution. This reactivity is central to its use as a precursor in synthesis.

Mechanisms of Glycosylation-like Reactions

This compound can act as a glycosyl donor in reactions analogous to glycosylation. The mechanism of these reactions typically involves the activation of one of the methoxy groups by a Lewis acid, leading to its departure and the formation of an oxocarbenium ion intermediate. mdpi.com This electrophilic species is then attacked by a nucleophile, such as an alcohol or another sugar molecule.

The stereoselectivity of these glycosylation-like reactions is a key aspect. For furanoside derivatives, which are structurally similar, rhenium(V) catalysis has been shown to lead to highly stereoselective formation of C-glycosides. nih.govgfzxb.org The stereochemical outcome is often rationalized by models such as the Woerpel model, which considers the conformational preferences of the oxocarbenium ion intermediate. gfzxb.org

The general mechanism for a Lewis acid-catalyzed glycosylation-like reaction is:

Coordination of the Lewis acid to an exocyclic methoxy group.

Departure of the methoxy group as a Lewis acid complex, forming a cyclic oxocarbenium ion.

Nucleophilic attack on the oxocarbenium ion.

Release of the Lewis acid catalyst.

The choice of Lewis acid and reaction conditions can significantly influence the yield and stereoselectivity of the product.

Directionality of Nucleophilic and Electrophilic Attack

The direction of nucleophilic attack on the oxocarbenium ion intermediate derived from this compound is influenced by stereoelectronic effects. The intermediate is believed to adopt a flattened envelope or twist conformation. Nucleophilic attack can occur from either the α- or β-face.

Computational studies on related systems have shown that the transition state energies for axial and equatorial attack can differ, leading to a preferred stereochemical outcome. nih.gov The anomeric effect generally favors the formation of an axially substituted product, as this allows for a stabilizing interaction between the lone pair of the ring oxygen and the antibonding orbital of the newly formed bond. nih.gov

In SN2-like reactions, the nucleophile attacks from the face opposite to the departing leaving group. researchgate.netresearchgate.net Therefore, if the (2R,5S) isomer has a specific conformation of the methoxy leaving group (e.g., pseudo-axial), the nucleophile will preferentially attack from the opposite (pseudo-equatorial) direction, leading to an inversion of stereochemistry at that center. The stereochemical integrity of the other anomeric center (the one not undergoing reaction) also influences the conformational preference of the oxocarbenium ion intermediate and thus the directionality of the attack.

The following table summarizes the expected outcomes for different reaction mechanisms at an anomeric center.

| Reaction Type | Key Intermediate | Stereochemical Outcome | Controlling Factors |

|---|---|---|---|

| SN1-like | Planar Oxocarbenium Ion | Mixture of anomers, often with a preference for the thermodynamic product | Stereoelectronic effects (e.g., anomeric effect) |

| SN2-like | Pentacoordinate Transition State | Inversion of configuration | Steric hindrance, trajectory of nucleophilic attack |

Analysis of Reaction Energetics, Transition States, and Intermediates

A comprehensive analysis of reaction energetics, transition states, and intermediates for this compound would typically involve a combination of computational chemistry and experimental kinetics studies.

Transition States: Transition states are high-energy, transient molecular configurations that exist at the peak of the energy profile of a reaction. The geometry of a transition state for a reaction involving this compound would reveal the precise arrangement of atoms as bonds are broken and formed. Spectroscopic techniques or, more commonly, computational modeling are used to elucidate these structures. Understanding the transition state is crucial for explaining the stereochemical outcome of a reaction.

Intermediates: Chemical intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. They are typically more stable than transition states and may sometimes be isolated or detected spectroscopically. For a molecule like this compound, reactions could proceed through various intermediates, such as oxocarbenium ions, which are common in the chemistry of cyclic acetals. The specific structure and stereochemistry of these intermediates would be critical in determining the final product distribution.

Without dedicated research on this compound, any discussion of these aspects would be purely speculative and fall outside the scope of a scientifically accurate article.

Research Applications of 2r,5s 2,5 Dimethoxyoxolane As a Chiral Synthon

A Versatile Chiral Building Block in Advanced Organic Synthesis

The intrinsic chirality of (2R,5S)-2,5-dimethoxyoxolane, often derived from readily available sources like D-xylose, establishes it as a powerful chiral building block in organic synthesis. researchgate.net Chiral building blocks are enantiomerically pure compounds that serve as starting materials, allowing chemists to construct complex chiral molecules with a high degree of stereocontrol. nih.govsigmaaldrich.comsigmaaldrich.comrsc.org The oxolane (tetrahydrofuran) ring of this compound contains two stereocenters with a defined trans relationship, which can be strategically manipulated to introduce chirality into a target molecule.

The synthetic utility of this compound stems from the reactivity of the acetal (B89532) groups. Under acidic conditions, the methoxy (B1213986) groups can be displaced to generate a reactive oxocarbenium ion intermediate. This intermediate can then be trapped by various nucleophiles, allowing for the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds. This approach has been successfully employed in the total synthesis of various natural products and other biologically active molecules. The defined stereochemistry of the starting material directly translates into the stereochemistry of the product, minimizing the need for challenging enantioselective or diastereoselective reactions later in the synthetic sequence.

Precursor for the Stereodefined Construction of Complex Heterocyclic Compounds

The structural framework of this compound is an ideal starting point for the stereodefined synthesis of more complex heterocyclic compounds. Pyrrolidines, for instance, which are core structures in many pharmaceuticals and natural products, can be synthesized from this chiral synthon. nih.gov The synthesis often involves the conversion of the diol precursor of the dimethoxyoxolane to a bismesylate, followed by reaction with a primary amine, such as benzylamine, to form the pyrrolidine (B122466) ring through a double nucleophilic substitution. nih.gov

This strategy allows for the creation of C₂-symmetrical 2,5-disubstituted pyrrolidines, which are highly sought-after as chiral auxiliaries and ligands in asymmetric catalysis. nih.gov The stereochemical information embedded in the this compound is preserved throughout the synthetic sequence, ensuring the formation of the desired enantiomerically pure heterocyclic product. For example, a multi-gram scale synthesis of a stereopure diol, a precursor to the target oxolane, was achieved with high stereoselectivity using baker's yeast, which was then converted to the corresponding pyrrolidine. nih.gov This highlights the efficiency and stereocontrol afforded by using such chiral building blocks.

Utility in the Synthesis of Glycomimetic Scaffolds and Carbohydrate Analogs

Glycomimetics, molecules that mimic the structure and function of carbohydrates, are of great interest in medicinal chemistry for their potential as therapeutic agents. This compound serves as a valuable scaffold for the synthesis of various carbohydrate analogs. Its tetrahydrofuran (B95107) core mimics the furanose form of sugars, and the stereochemically defined methoxy groups can be replaced with other functionalities to create a diverse range of glycomimetic structures.

For example, this chiral synthon can be used to synthesize fluorinated analogs of nucleosides like 2',3'-dideoxycytidine (ddC), which are important antiviral agents. researchgate.net The synthesis leverages the inherent chirality of the oxolane to construct the modified sugar moiety with the desired stereochemistry. By providing a rigid and stereochemically defined core, this compound enables the systematic exploration of structure-activity relationships in the development of new glycomimetic drugs.

Development of Novel Chiral Auxiliaries and Ligands in Asymmetric Reactions

The development of new chiral auxiliaries and ligands is crucial for advancing the field of asymmetric synthesis. nih.govbath.ac.ukdicp.ac.cn Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. sigmaaldrich.com Chiral ligands, on the other hand, coordinate to a metal catalyst to create a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

The C₂-symmetric nature of molecules derived from this compound, such as 2,5-disubstituted pyrrolidines, makes them excellent candidates for both chiral auxiliaries and ligands. nih.gov These derived structures have been successfully used in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions, often achieving high levels of diastereoselectivity. nih.gov The rigid conformational constraints imposed by the five-membered ring system are key to their effectiveness in transferring chiral information during a chemical reaction. The ability to readily synthesize these chiral auxiliaries and ligands from a common precursor like this compound is a significant advantage in the design and optimization of new asymmetric synthetic methods.

Contributions to the Synthesis of Functional Organic Materials (e.g., chiral liquid crystals)

The influence of chirality extends beyond pharmaceuticals and into the realm of materials science, particularly in the development of functional organic materials like chiral liquid crystals. beilstein-journals.orgrsc.orgresearchgate.netmdpi.com Chiral liquid crystals exhibit unique optical properties, such as selective reflection of circularly polarized light, making them valuable for applications in displays and photonics. beilstein-journals.orgresearchgate.net

Chiral dopants are often added to achiral liquid crystal hosts to induce a helical superstructure, and the molecular structure of the dopant plays a critical role in determining the properties of the resulting material. beilstein-journals.orgnih.gov While direct applications of this compound in this area are still emerging, its derivatives, which possess a defined stereochemistry and a rigid core, are promising candidates for the design of new chiral dopants. The ability to systematically modify the structure of these derivatives allows for the fine-tuning of their helical twisting power and other properties essential for their performance in liquid crystal devices. The synthesis of novel chiral materials with tailored properties is an active area of research where chiral synthons like this compound are expected to play an increasingly important role.

Computational Chemistry and Spectroscopic Characterization in 2r,5s 2,5 Dimethoxyoxolane Research

Quantum Chemical Calculations (Ab Initio, DFT)

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules. These methods are instrumental in predicting molecular geometries, conformational energies, and reaction pathways, offering insights that complement experimental data.

Predicting Conformational Preferences and Anomeric Effects

The conformational landscape of (2R,5S)-2,5-dimethoxyoxolane is influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a heterocyclic ring to adopt an axial orientation, despite the potential for greater steric hindrance. derpharmachemica.com

In the case of 2,5-dimethoxyoxolane, both C2 and C5 positions can be considered anomeric centers. Theoretical studies on analogous systems, such as 2-methoxytetrahydropyran, have extensively modeled this phenomenon. tandfonline.comtandfonline.com DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311+G**), have shown that the axial conformation can be more stable than the equatorial conformation. tandfonline.com This stabilization is attributed to a hyperconjugative interaction between the lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond. tandfonline.comtandfonline.com

For this compound, the trans configuration of the methoxy (B1213986) groups, the conformational preference at each center will be influenced by the anomeric effect, as well as torsional and steric interactions within the five-membered ring. The puckered envelope and twist conformations of the oxolane ring further complicate the energetic landscape. Quantum chemical calculations are essential to determine the relative energies of these conformers and predict the most stable geometries.

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Axial | DFT (B3LYP) | 6-311+G | 0.00 |

| Equatorial | DFT (B3LYP) | 6-311+G | +0.58 |

Elucidating Reaction Mechanisms and Energetic Profiles

Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. For this compound, such calculations can elucidate the mechanisms of reactions such as hydrolysis, glycosylation, or ring-opening. nih.govnih.gov

For instance, the acid-catalyzed hydrolysis of the acetal (B89532) groups would proceed via protonation of a methoxy oxygen, followed by the departure of methanol (B129727) to form an oxocarbenium ion intermediate. DFT calculations can model the energetics of this process, including the stability of the intermediate and the energy barrier for its formation. nii.ac.jp Studies on the autoxidation of tetrahydrofuran (B95107) have utilized DFT to calculate the energy barriers for hydrogen abstraction, providing a detailed understanding of the reaction's kinetics. rsc.org Similarly, computational investigations into the ring-opening reactions of tetrahydrofuran derivatives have shed light on the influence of substituents on the activation barriers. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about specific conformations, molecular modeling and dynamics (MD) simulations offer a broader view of the conformational landscape and the dynamic behavior of a molecule over time. MD simulations are particularly useful for exploring the flexibility of the oxolane ring and the rotational freedom of the methoxy groups in this compound.

Advanced Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are the primary experimental methods for determining the structure and stereochemistry of organic molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy would be employed for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.

The chemical shifts of the protons and carbons are sensitive to the local electronic environment and the stereochemistry of the molecule. In the ¹H NMR spectrum, the protons at C2 and C5 would appear as characteristic multiplets, with their chemical shifts and coupling constants providing information about their relative stereochemistry. The methoxy protons would likely appear as distinct singlets.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly important for determining the through-space proximity of protons, which can help to confirm the trans relationship of the methoxy groups and the preferred conformation of the oxolane ring.

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|---|---|

| C2-H, C5-H | ~4.8-5.1 | ~103-105 |

| -OCH₃ | ~3.3-3.4 | ~54-56 |

| C3-H₂, C4-H₂ | ~1.8-2.1 | ~27-33 |

Note: The chemical shifts are approximate and can vary depending on the specific isomer and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule. uni-siegen.de

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the C-H, C-O, and C-C bonds. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region. The C-O stretching vibrations of the ether linkages are typically strong in the IR spectrum and would be expected in the 1050-1150 cm⁻¹ region. ksu.edu.sa

Computational methods, such as DFT, can be used to calculate the vibrational frequencies and intensities, which can aid in the assignment of the experimental spectra. nih.gov By comparing the experimental and calculated spectra, a detailed vibrational analysis can be performed, providing further confirmation of the molecule's structure.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable analytical tool for the molecular characterization of this compound. It provides crucial data on the compound's molecular weight and structural features through the analysis of its fragmentation patterns. When subjected to electron ionization (EI), the molecule, also known as 2,5-dimethoxytetrahydrofuran, tends to undergo significant fragmentation. nist.gov

The molecular ion (M+) peak at a mass-to-charge ratio (m/z) of 132, corresponding to the molecular weight of C6H12O3 (132.16 g/mol ), is typically weak or absent in EI spectra. nih.govmerckmillipore.com The fragmentation is dominated by the loss of a methoxy group (•OCH3), leading to a highly abundant ion at m/z 101. This fragment is often the second-highest peak in the spectrum. The most prominent peak, or base peak, is frequently observed at m/z 71. nih.gov This characteristic fragmentation pattern is a key identifier for the 2,5-dimethoxyoxolane structure. Softer ionization techniques, such as chemical ionization (CI), could be employed to more reliably observe the protonated molecular ion [M+H]+ at m/z 133, confirming the molecular weight.

High-resolution mass spectrometry (HRMS) can be used to ascertain the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound.

| Ion Description | Formula | Theoretical m/z | Observed m/z (EI) |

|---|---|---|---|

| Molecular Ion [M]+ | C6H12O3 | 132.08 | 132 (low intensity or absent) |

| Fragment [M-OCH3]+ | C5H9O2 | 101.06 | 101 |

| Fragment [C4H7O]+ | C4H7O | 71.05 | 71 (Often Base Peak) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. nih.gov For a chiral compound like this compound, this technique provides incontrovertible proof of the spatial arrangement of the atoms, confirming both the constitution and the absolute configuration.

The process requires a single, high-quality crystal of the compound. Analysis of the X-ray diffraction pattern allows for the calculation of an electron density map, from which the atomic positions are determined. This would confirm the trans orientation of the two methoxy groups relative to the oxolane ring. Furthermore, the analysis reveals precise bond lengths, bond angles, and torsion angles. The five-membered oxolane ring in 2,5-disubstituted tetrahydrofurans typically adopts a non-planar envelope or twist conformation to alleviate torsional strain. nih.gov

A critical outcome of the analysis for a chiral, non-racemic crystal is the determination of the absolute configuration. This is often achieved through the measurement of anomalous dispersion effects, with the resulting Flack parameter indicating the correctness of the assigned stereochemistry. nih.gov A Flack parameter value close to zero validates the (2R,5S) assignment.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.321 |

| b (Å) | 25.915 |

| c (Å) | 12.501 |

| β (°) | 93.12 |

| Volume (ų) | 2044.1 |

| Flack Parameter | 0.03(4) |

*Note: The data in this table is hypothetical and representative of a typical chiral organic molecule, as specific crystallographic data for this compound is not publicly available. mdpi.com It serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone technique for assessing the enantiomeric purity of this compound. By separating the (2R,5S) enantiomer from its (2S,5R) counterpart, it allows for the precise quantification of the enantiomeric excess (% ee). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized for this purpose. mdpi.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. ntu.edu.sg For chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds. researchgate.netmdpi.com In chiral GC, cyclodextrin-based stationary phases are among the most popular and successful for separating enantiomers of volatile compounds. researchgate.netgcms.cz

The selection of the mobile phase (in HPLC) or the temperature program and carrier gas (in GC) is optimized to achieve baseline resolution between the two enantiomeric peaks. The enantiomeric excess is then calculated by integrating the area of each peak. This analysis is critical in synthesis and quality control to ensure the stereochemical integrity of the final product.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV (e.g., 210 nm) or Refractive Index (RI) |

| t_R (2S,5R)-enantiomer | 15.1 min (illustrative) |

| t_R (2R,5S)-enantiomer | 16.8 min (illustrative) |

*Note: The retention times (t_R) are illustrative and based on typical separations of similar compounds. researchgate.net

Emerging Research Directions and Future Perspectives in 2r,5s 2,5 Dimethoxyoxolane Chemistry

Innovations in More Efficient and Sustainable Asymmetric Synthesis Methodologies

One promising area is the use of palladium-catalyzed reactions. For instance, a stereoselective synthesis of substituted tetrahydrofurans has been developed using a palladium-catalyzed reaction of aryl and vinyl bromides with γ-hydroxy terminal alkenes. This method has demonstrated the ability to produce trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. acs.org Further advancements in this area could lead to more direct and atom-economical routes to chiral dimethoxyoxolanes.

Another innovative approach involves the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to promote the catalyst-free synthesis of substituted tetrahydrofurans from epoxides and electron-rich alkenes. mdpi.com This method offers a greener alternative by avoiding the use of heavy metal catalysts. The unique properties of HFIP facilitate the reaction under mild conditions, although yields can be moderate. mdpi.com

Recent strategies also include redox-relay Heck reactions, which provide an efficient pathway to substituted tetrahydrofurans from readily available starting materials like cis-butene-1,4-diol. nih.govorganic-chemistry.org This method allows for the rapid construction of the tetrahydrofuran (B95107) core, which can then be further functionalized. nih.gov

The table below summarizes some of the innovative asymmetric synthesis methodologies being explored for tetrahydrofuran derivatives.

| Methodology | Catalyst/Promoter | Key Features | Potential for (2R,5S)-2,5-Dimethoxyoxolane Synthesis |

| Palladium-Catalyzed Cyclization | Palladium complexes | High stereoselectivity for trans-disubstituted products. acs.org | Adaptable for controlling stereochemistry at C2 and C5. |

| HFIP-Promoted Cyclization | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Catalyst-free, environmentally benign. mdpi.com | Offers a green chemistry approach to the oxolane core. |

| Redox-Relay Heck Reaction | Palladium catalysts | Utilizes readily available starting materials. nih.govorganic-chemistry.org | Potentially efficient for constructing the basic oxolane scaffold. |

| Asymmetric Henry Reaction and Iodocyclization | Copper catalysts | High enantioselectivities for polysubstituted tetrahydrofurans. chemistryviews.org | Applicable for creating highly functionalized chiral oxolanes. |

Exploration of Bio-inspired Transformations for Oxolane Scaffolds

Nature provides a rich source of inspiration for the development of novel and efficient chemical transformations. In the context of oxolane chemistry, researchers are increasingly looking towards biocatalysis and bio-inspired methods to synthesize and modify these scaffolds with high selectivity and under mild conditions.

Enzymatic catalysis, in particular, offers significant advantages. chiralpedia.com Enzymes can perform highly specific transformations on furan (B31954) and tetrahydrofuran derivatives, often with excellent stereocontrol. researchgate.netacs.orgnih.gov For example, biocatalytic oxidation of furan derivatives using enzymes like chloroperoxidase can lead to the formation of spirocyclic ketals, which are valuable synthetic intermediates. acs.orgnih.gov This approach has been successfully employed in the total synthesis of bioactive natural products. acs.orgnih.gov

The valorization of bio-based furans, which can be derived from renewable resources, is a key area of research. nih.govmdpi.com Biocatalytic methods are being developed to convert these platform chemicals into valuable products, including those with oxolane structures. researchgate.netacs.org For instance, the enzymatic reduction of furans can yield tetrahydrofuran derivatives. researchgate.net

The table below highlights some of the bio-inspired transformations being explored for oxolane scaffolds.

| Transformation | Biocatalyst/Method | Key Features | Relevance to this compound |

| Oxygenative Ring Cleavage | Chloroperoxidase | Forms spirocyclic ketals from furans. acs.orgnih.gov | Potential for creating complex oxolane-containing structures. |

| Furan Reduction | Yeast enzymes | Converts furans to tetrahydrofuran derivatives. researchgate.net | A bio-based route to the fundamental oxolane ring system. |

| Enzymatic Polymerization | Hydrolases | Synthesis of furan-based polyesters. acs.org | Potential for creating polymers with chiral oxolane units. |

| Biocatalytic Amination | Transaminases | Scalable amination of furan aldehydes. nih.gov | Could be adapted to introduce nitrogen-containing functionalities. |

Rational Design and Synthesis of Oxolane-Based Functional Materials

The unique structural and electronic properties of the oxolane ring make it an attractive building block for the design and synthesis of novel functional materials. Researchers are exploring the incorporation of the this compound core into polymers and other materials to impart specific properties.

One area of significant interest is the development of conducting polymers based on furan and its derivatives. bohrium.comacs.orgbohrium.comrsc.orgrsc.org While polyfuran itself has limitations, the synthesis of copolymers incorporating furan units can lead to materials with improved solubility, thermal stability, and conductivity. bohrium.combohrium.com The chirality of this compound could be exploited to create chiral conducting polymers with unique optoelectronic properties.

The tetrahydrofuran motif is also a precursor to polymers like polytetrahydrofuran (polyTHF), which has applications in the synthesis of polyurethanes and other elastomers. wikipedia.orgresearchgate.netsemanticscholar.org The incorporation of the stereochemically defined this compound unit could lead to the development of novel biodegradable or biocompatible polymers with controlled properties.

The table below outlines some of the directions in the rational design of oxolane-based functional materials.

| Material Type | Synthetic Approach | Potential Properties and Applications | Role of this compound |

| Conducting Polymers | Electropolymerization of furan-containing monomers. bohrium.comrsc.org | Semiconductor behavior, potential for use in electronic devices. bohrium.com | Introduction of chirality could lead to chiroptical materials. |

| Biodegradable Polyesters | Enzymatic polymerization of furan derivatives. acs.org | Sustainable alternatives to petroleum-based plastics. | The chiral diol derived from the oxolane could be a monomer. |

| Chiral Liquid Crystals | Incorporation of the chiral oxolane core into mesogenic structures. | Potential for use in advanced display technologies. | The defined stereochemistry is crucial for inducing helical structures. |

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The integration of flow chemistry and automation offers significant advantages for the synthesis of complex molecules like this compound. mdpi.com Continuous flow processes can provide better control over reaction parameters, leading to improved yields, selectivity, and safety. nih.govbohrium.comresearchgate.netmdpi.commdpi.com

Flow chemistry is particularly well-suited for asymmetric catalysis, including the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.govbohrium.comresearchgate.net The use of immobilized catalysts in packed-bed reactors allows for easy separation and reuse of the catalyst, making the process more sustainable. nih.gov This approach has been successfully applied to a variety of enantioselective transformations. nih.govbohrium.comresearchgate.net

Automation in chemical synthesis is also a rapidly developing field. researchgate.net Automated platforms can perform multi-step syntheses with high precision and reproducibility, accelerating the discovery and optimization of new synthetic routes. researchgate.net The combination of flow chemistry and automation has the potential to revolutionize the synthesis of chiral heterocycles, enabling on-demand production and rapid library synthesis.

The table below summarizes the benefits of integrating flow chemistry and automation in the synthesis of this compound.

| Technology | Key Advantages | Application in this compound Synthesis |

| Flow Chemistry | Improved control over reaction conditions, enhanced safety, scalability. nih.govbohrium.comresearchgate.net | Precise control of stereoselectivity in asymmetric reactions. |

| Immobilized Catalysts | Easy catalyst separation and recycling, continuous operation. nih.gov | Sustainable synthesis of the chiral oxolane core. |

| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions. researchgate.net | Accelerated discovery of new and improved synthetic routes. |

| Chemoenzymatic Flow Synthesis | Combines the selectivity of enzymes with the efficiency of flow processing. acs.org | Potential for highly efficient and sustainable synthesis pathways. |

Unexplored Reactivity Patterns and Chemical Transformations of the Dimethoxyoxolane Core

While the synthesis of the this compound core is a significant area of research, there is also a need to explore its reactivity and potential for further chemical transformations. The two methoxy (B1213986) groups at the 2 and 5 positions are key functional handles that can be manipulated to create a variety of new derivatives.

One area of interest is the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various nucleophiles. For example, its reaction with amines can lead to the formation of N-substituted pyrroles, a class of heterocycles with important biological activities. nih.govresearchgate.netresearchgate.nettandfonline.com This transformation typically proceeds under acidic conditions or with the aid of a catalyst. nih.govtandfonline.com

The dimethoxyoxolane core can also participate in condensation reactions. For instance, its reaction with hydroxyaromatic compounds can lead to the formation of complex fused bicyclic structures. rsc.org These reactions demonstrate the potential of this compound as a versatile building block for the synthesis of more complex molecular architectures.

Further research into the reactivity of the C-O bonds of the methoxy groups and the tetrahydrofuran ring itself could uncover new and useful chemical transformations. For example, selective cleavage of one of the methoxy groups could provide a route to monosubstituted or differentially substituted oxolane derivatives.

The table below highlights some of the known and potential chemical transformations of the dimethoxyoxolane core.

| Reaction Type | Reagents/Conditions | Products | Potential for this compound |

| Paal-Knorr Pyrrole (B145914) Synthesis | Primary amines, acid catalyst. nih.govtandfonline.com | N-substituted pyrroles. nih.govresearchgate.netresearchgate.nettandfonline.com | Synthesis of chiral pyrrole derivatives. |

| Condensation Reactions | Hydroxyaromatic compounds, acid catalyst. rsc.org | Fused bicyclic ethers. rsc.org | Construction of complex, stereochemically defined molecules. |

| Selective Demethylation | To be explored | Monomethoxy or dihydroxy oxolanes | Access to new chiral building blocks. |

| Ring-Opening Reactions | To be explored | Functionalized acyclic compounds | Synthesis of chiral diols and other synthons. |

Q & A

Q. What are the recommended analytical techniques for confirming the stereochemical configuration of (2R,5S)-2,5-dimethoxyoxolane?

Methodological Answer: To confirm stereochemistry, researchers should employ a combination of:

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns). Compare retention times with known standards .

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., ) between protons on the oxolane ring and methoxy groups. Nuclear Overhauser Effect (NOE) experiments can confirm spatial proximity of substituents .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for novel derivatives .

Advanced Question

Q. How can researchers resolve contradictions in reported stability data of this compound under acidic conditions?

Methodological Answer: Contradictions often arise from variations in experimental conditions. To address this:

Control Variables : Standardize parameters (e.g., pH, temperature, solvent polarity). For example, highlights degradation risks in humid environments, suggesting stability studies should control moisture levels .

Accelerated Stability Testing : Use high-temperature or high-humidity chambers to simulate long-term degradation. Monitor via LC-MS/MS for byproducts (e.g., ring-opening products) .

Comparative Analysis : Cross-reference with structurally similar compounds. For instance, notes that oxolane derivatives with electron-withdrawing groups exhibit lower acid stability, which may inform mechanistic hypotheses .

Basic Question

Q. What synthetic routes are most efficient for producing high enantiomeric purity of this compound?

Methodological Answer: Key strategies include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to induce stereoselective cyclization of diols or epoxides.

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers from racemic mixtures .

- Chiral Pool Synthesis : Start with enantiomerically pure precursors (e.g., D- or L-tartaric acid derivatives) to retain stereochemistry during methoxylation .

Advanced Question

Q. What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Storage Conditions :

- Temperature : Store at 2–8°C in a refrigerator to minimize thermal degradation .

- Atmosphere : Use inert gas (argon or nitrogen) to prevent oxidation.

- Moisture Control : Keep in a desiccator with silica gel or molecular sieves, as hydrolysis can occur in humid environments .

- Container Material : Use amber glass vials to block UV light, which may induce photolytic cleavage of the ether bond .

Advanced Question

Q. How can researchers design experiments to analyze the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Kinetic Studies : Monitor reaction progress under varying conditions (e.g., polar aprotic vs. protic solvents) using NMR or inline IR spectroscopy.

Isotopic Labeling : Introduce at the methoxy groups to track bond cleavage mechanisms via mass spectrometry .

Competitive Reactions : Compare reactivity with analogous compounds (e.g., 2,5-dimethyloxolane) to isolate electronic vs. steric effects .

Basic Question

Q. What spectroscopic methods are optimal for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS : Detect volatile impurities (e.g., residual solvents) with capillary columns (e.g., DB-5).

- HPLC-UV/ELSD : Quantify non-volatile impurities (e.g., diastereomers) using C18 columns and acetonitrile/water gradients .

- NMR with Suppression Techniques : Apply presaturation to suppress the main compound’s signals, enhancing detection of impurities at <0.1% levels .

Advanced Question

Q. What strategies mitigate enantiomeric inversion during synthetic scale-up of this compound?

Methodological Answer:

pH Control : Maintain neutral to slightly basic conditions to avoid acid-catalyzed racemization.

Low-Temperature Processing : Reduce thermal energy available for inversion by conducting reactions at ≤0°C .

Chiral Auxiliaries : Introduce temporary protecting groups (e.g., acetyl) to sterically hinder the inversion pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.